
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and synthesis. The presence of a fluorine atom in the pyrrolidine ring can influence the compound’s biological activity and stability, making it a valuable building block for developing new pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method is the asymmetric synthesis, where chiral catalysts are used to introduce the fluorine atom at the desired position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Aplicaciones Científicas De Investigación
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Its potential as a drug candidate is explored for various therapeutic areas, including antiviral and anticancer research.
Industry: The compound’s stability and reactivity make it valuable in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the compound’s structural analogs.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile: A stereoisomer with different biological activity and stability.
4-Fluoroproline: Another fluorinated pyrrolidine derivative used in protein engineering.
Fluoropyrrolidine-2-carboxylic acid: A related compound with applications in peptide synthesis.
Uniqueness
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and stability. The presence of the fluorine atom enhances its potential as a versatile building block in drug design, offering advantages in terms of binding affinity and metabolic stability compared to non-fluorinated analogs.
This detailed article provides a comprehensive overview of this compound, highlighting its significance in various scientific and industrial applications
Propiedades
Fórmula molecular |
C5H7FN2 |
|---|---|
Peso molecular |
114.12 g/mol |
Nombre IUPAC |
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1 |
Clave InChI |
HHFUFGKACHWIAV-UHNVWZDZSA-N |
SMILES isomérico |
C1[C@H](CN[C@@H]1C#N)F |
SMILES canónico |
C1C(CNC1C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



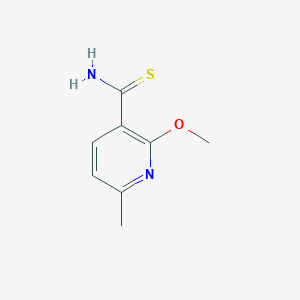
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
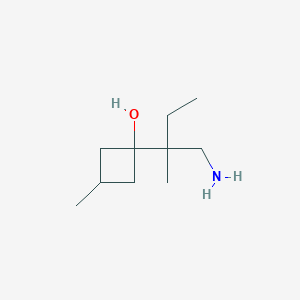
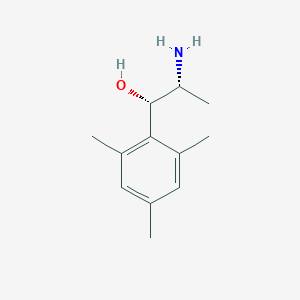
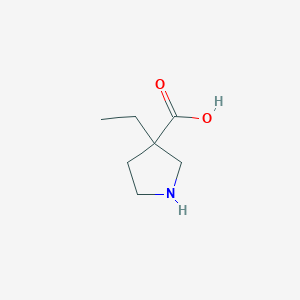

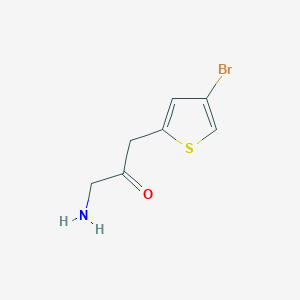


![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)


![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)
